![molecular formula C14H15N5O2S B5560774 N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)
N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves multi-step chemical reactions, starting from basic triazolopyrimidine scaffolds and incorporating sulfonamide functionalities. A common approach includes the condensation of aminoazoles and N,N-dialkylmethanesulfonamides in the presence of catalysts to form 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines. The synthetic routes emphasize the utility of triazolo[1,5-a]pyrimidine derivatives as intermediates in the formation of complex sulfonamide structures (Shvets et al., 2020).
Molecular Structure Analysis
The molecular structure of N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide and its derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These analyses confirm the presence of the triazolopyrimidine core, the benzyl group, and the sulfonamide functionality, showcasing a complex architecture that contributes to the compound's properties and reactivity (Canfora et al., 2010).
Chemical Reactions and Properties
N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, highlighting its versatility. These reactions include condensation, cyclization, and substitution reactions that enable the synthesis of a wide range of derivatives. The compound's chemical properties are influenced by its sulfonamide group, which can engage in hydrogen bonding and electrostatic interactions, affecting its solubility, stability, and reactivity (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, such as melting point, solubility, and crystalline structure, are critical for its application in various fields. These properties are determined by the compound's molecular structure and functional groups, influencing its behavior in different environments and its interaction with other substances (Yamazaki, 1981).
Chemical Properties Analysis
The chemical properties of N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its functional applications. These properties are influenced by the electronic structure of the molecule, the presence of electron-withdrawing or electron-donating groups, and the molecule's overall polarity (Chernyshev et al., 2008).
Future Directions
properties
IUPAC Name |
N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-10-8-11(2)19-13(16-10)17-14(18-19)22(20,21)15-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDCJIZSFGLPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
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